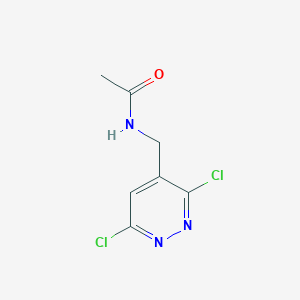
N-((3,6-Dichloropyridazin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3,6-Dichloropyridazin-4-yl)methyl)acetamide is a chemical compound with the molecular formula C7H7Cl2N3O and a molecular weight of 220.06 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and an acetamide group attached to the pyridazine ring via a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3,6-Dichloropyridazin-4-yl)methyl)acetamide typically involves the reaction of 3,6-dichloropyridazine with acetamide in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to achieve efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-((3,6-Dichloropyridazin-4-yl)methyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives of the compound .
Aplicaciones Científicas De Investigación
N-((3,6-Dichloropyridazin-4-yl)methyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-((3,6-Dichloropyridazin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-((3,6-Dichloropyridazin-4-yl)methyl)acetamide can be compared with other similar compounds, such as:
N-(3,6-Dichloropyridazin-4-yl)acetamide: Similar structure but lacks the methylene bridge.
tert-butyl N-((3,6-dichloropyridazin-4-yl)methyl)carbamate: Contains a carbamate group instead of an acetamide group.
These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C7H7Cl2N3O |
|---|---|
Peso molecular |
220.05 g/mol |
Nombre IUPAC |
N-[(3,6-dichloropyridazin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C7H7Cl2N3O/c1-4(13)10-3-5-2-6(8)11-12-7(5)9/h2H,3H2,1H3,(H,10,13) |
Clave InChI |
QNDDPXFBYMMOOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1=CC(=NN=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13093713.png)

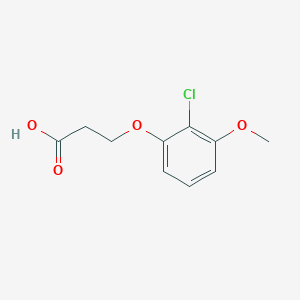


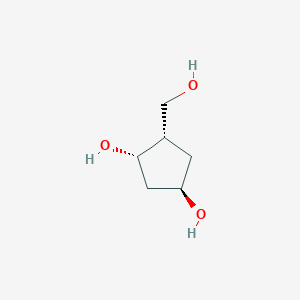
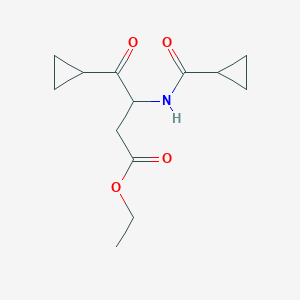
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)


![4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13093768.png)
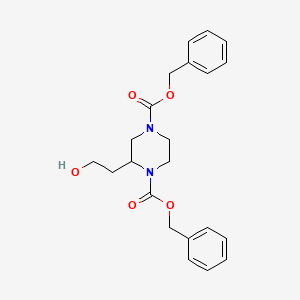
![1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13093776.png)
